molecular formula C17H18ClN3O4S B7703485 4-[[2-[(4-Chlorophenyl)methyl-methylsulfonylamino]acetyl]amino]benzamide CAS No. 870278-14-1

4-[[2-[(4-Chlorophenyl)methyl-methylsulfonylamino]acetyl]amino]benzamide

Cat. No.: B7703485
CAS No.: 870278-14-1
M. Wt: 395.9 g/mol
InChI Key: DCRRZWYFQNPNEW-UHFFFAOYSA-N
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Description

4-[[2-[(4-Chlorophenyl)methyl-methylsulfonylamino]acetyl]amino]benzamide is a benzamide derivative featuring a 4-chlorophenylmethyl group, a methylsulfonylamino moiety, and an acetyl spacer linking these substituents to the benzamide core. The compound’s structure is characterized by:

  • 4-Chlorophenylmethyl group: Introduces hydrophobicity and steric bulk.
  • Acetyl spacer: Increases molecular flexibility and may modulate binding to biological targets.

Properties

IUPAC Name

4-[[2-[(4-chlorophenyl)methyl-methylsulfonylamino]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c1-26(24,25)21(10-12-2-6-14(18)7-3-12)11-16(22)20-15-8-4-13(5-9-15)17(19)23/h2-9H,10-11H2,1H3,(H2,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRRZWYFQNPNEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[[2-[(4-Chlorophenyl)methyl-methylsulfonylamino]acetyl]amino]benzamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C17H17ClN2O5S
  • Molar Mass : 396.85 g/mol
  • CAS Number : 312275-88-0
  • Density : 1.439 g/cm³ (predicted)
  • pKa : 12.40 (predicted)

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzyme pathways and modulate cellular signaling processes. Notably, it has shown potential as a phosphodiesterase (PDE) inhibitor, which plays a crucial role in regulating cyclic nucleotide levels within cells. The inhibition of PDE4, in particular, has been linked to various neuropsychological effects, including anti-inflammatory and antidepressant activities.

Table 1: Comparison of PDE Inhibition Potency

CompoundPDE TypeIC50 (nM)Selectivity
RolipramPDE4140-
Compound XPDE4D9410-fold selectivity over PDE4B
Compound YPDE4B410Moderate selectivity

Biological Activity

Research indicates that the compound exhibits a range of biological activities:

  • Anti-inflammatory Effects : In vitro studies have demonstrated that the compound can reduce pro-inflammatory cytokine production in macrophages, suggesting potential applications in treating inflammatory diseases.
  • Neuropharmacological Effects : Animal studies indicate that the compound may enhance cognitive functions by modulating cAMP signaling pathways, which are critical for memory and learning processes.
  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines, although further research is needed to elucidate its mechanism and efficacy in vivo.

Case Study 1: Anti-inflammatory Activity

A study conducted on ovalbumin-induced asthmatic mice revealed that the administration of the compound significantly reduced airway hyperreactivity and eosinophil infiltration in lung tissues. The effective dose was determined to be ED50=18.3ED_{50}=18.3 mg/kg, highlighting its potential as a therapeutic agent for asthma management.

Case Study 2: Neuropharmacological Effects

In behavioral tests involving mice, the compound demonstrated an antidepressant-like profile characterized by reduced immobility times in forced swim tests. This suggests its potential utility in treating depression and anxiety disorders.

Comparison with Similar Compounds

4-[(4-Chlorobenzyl)(methylsulfonyl)amino]-N-(4-fluorophenyl)benzamide

Structural Differences :

  • The benzamide nitrogen is substituted with a 4-fluorophenyl group instead of a hydrogen atom.
  • Lacks the acetyl spacer present in the target compound; the methylsulfonylamino and 4-chlorobenzyl groups are directly attached to the benzamide’s 4-position.

Hypothetical Implications :

  • Electron-withdrawing fluorine : May increase polarity and influence binding affinity to charged residues in target proteins.
  • Molecular weight : Lower than the target compound (due to the missing acetyl group), possibly improving permeability.

2-[(4-chlorophenyl)methoxy]-N-[(4-methoxyphenyl)methylideneamino]benzamide

Structural Differences :

  • Features a methoxy group at the benzamide’s 2-position and a methylideneamino substituent linked to a 4-methoxyphenyl group.

Hypothetical Implications :

  • Methoxy groups : Increase hydrophilicity and metabolic stability but may reduce membrane penetration.
  • Schiff base (methylideneamino): Could confer pH-dependent reactivity or instability in acidic environments.

4-[[2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide

Structural Differences :

  • Replaces the methylsulfonylamino group with a triazole-thioether-acetyl chain.
  • The chlorophenyl group is at the 2-position instead of the 4-position.

Hypothetical Implications :

  • 2-Chlorophenyl substitution : Alters steric and electronic profiles compared to the 4-chlorophenyl group in the target compound.
  • Sulfanyl group : May increase susceptibility to oxidation compared to the sulfonamide moiety.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Hypothetical Properties
4-[[2-[(4-Chlorophenyl)methyl-methylsulfonylamino]acetyl]amino]benzamide C₁₇H₁₇ClN₃O₄S (estimated) Acetyl spacer, methylsulfonylamino, 4-chlorophenylmethyl High flexibility, moderate polarity
4-[(4-Chlorobenzyl)(methylsulfonyl)amino]-N-(4-fluorophenyl)benzamide C₂₁H₁₈ClFN₂O₃S 4-fluorophenyl, direct methylsulfonylamino attachment Increased polarity, reduced flexibility
2-[(4-chlorophenyl)methoxy]-N-[(4-methoxyphenyl)methylideneamino]benzamide C₂₂H₁₉ClN₂O₃ Methoxy, methylideneamino, 4-chlorophenylmethoxy pH-sensitive, moderate metabolic stability
4-[[2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide C₁₇H₁₄ClN₇O₂S Triazole-thioether-acetyl, 2-chlorophenyl Enhanced hydrogen-bonding, oxidation-sensitive

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